2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
. This compound is characterized by a pyrazolo[3,4-c]pyridine core, which is fused with a cyclopentyl ring, making it a versatile scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate aldehyde or ketone to yield the desired pyrazolo[3,4-c]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[3,4-c]pyridine derivatives .
Scientific Research Applications
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[3,4-c]pyridine core.
Uniqueness
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C11H17N3O/c15-11-9-5-6-12-7-10(9)13-14(11)8-3-1-2-4-8/h8,12-13H,1-7H2 |
InChI Key |
LJFDEYPVONGKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(N2)CNCC3 |
Origin of Product |
United States |
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